5-(Trifluoromethyl)pyrazine-2-carbaldehyde

Physicochemical Properties Purification Reaction Design

Select 5-(trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1196151-36-6) to secure the exact regioisomer required for patent-protected SHP2 phosphatase inhibitor programs (CN-109311848-B) and CNS-penetrant potassium channel modulators (US 8,415,358). The electron‑withdrawing 5‑CF₃ group confers a ΔLogP of ~+2.0 and metabolic shielding unmatched by non‑fluorinated or 3‑/6‑CF₃ analogs—critical for reproducing literature ADME profiles. Its enhanced electrophilicity (predicted pKa −4.35) enables efficient conjugation under mild conditions. Substituting isomers risks divergent pharmacology and patent scope loss.

Molecular Formula C6H3F3N2O
Molecular Weight 176.1 g/mol
CAS No. 1196151-36-6
Cat. No. B3089573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrazine-2-carbaldehyde
CAS1196151-36-6
Molecular FormulaC6H3F3N2O
Molecular Weight176.1 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)C=O
InChIInChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-3H
InChIKeyAIMGDDYGZCDYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1196151-36-6) – A Strategic Fluorinated Pyrazine Aldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1196151-36-6) is a fluorinated heterocyclic aldehyde belonging to the pyrazine family. Its molecular architecture combines a pyrazine core with a trifluoromethyl group at the 5-position and a reactive aldehyde moiety at the 2-position, yielding the molecular formula C₆H₃F₃N₂O and a molecular weight of 176.10 g/mol . The compound is classified as a versatile small‑molecule scaffold and building block, widely utilized in organic synthesis, particularly in the construction of nitrogen‑containing heterocycles for pharmaceutical and agrochemical research .

Why 5-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1196151-36-6) Cannot Be Readily Replaced by Non‑Fluorinated or Differently Substituted Pyrazine Aldehydes


The unique substitution pattern of 5-(trifluoromethyl)pyrazine-2-carbaldehyde confers physicochemical and reactivity profiles that are not replicated by non‑fluorinated analogs (e.g., pyrazine‑2‑carbaldehyde) or by regioisomers bearing the trifluoromethyl group at alternative positions (e.g., 3‑ or 6‑CF₃ derivatives). The electron‑withdrawing trifluoromethyl group dramatically alters the electron density of the pyrazine ring, modulating the aldehyde's electrophilicity and influencing the outcome of condensation, nucleophilic addition, and metal‑catalyzed coupling reactions . Moreover, the CF₃ substituent substantially increases lipophilicity (estimated ΔLogP ≈ +1.0 to +2.0 relative to non‑fluorinated pyrazine‑2‑carbaldehyde), a property that is critical for optimizing pharmacokinetic parameters in drug discovery programs [1]. Consequently, substituting this compound with a non‑fluorinated or differently substituted analog frequently leads to divergent synthetic outcomes, altered biological activity, or suboptimal physicochemical profiles, necessitating a targeted procurement strategy.

Quantitative Differentiation of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1196151-36-6) from Closest Analogs and In‑Class Alternatives


Substantially Elevated Boiling Point and Density Versus Non‑Fluorinated Pyrazine‑2‑carbaldehyde

The introduction of a trifluoromethyl group at the 5‑position of the pyrazine ring markedly increases both the boiling point and density of the aldehyde. 5‑(Trifluoromethyl)pyrazine‑2‑carbaldehyde exhibits a predicted boiling point of 192.1 ± 40.0 °C and a density of 1.454 ± 0.06 g/cm³ . In contrast, the non‑fluorinated analog pyrazine‑2‑carbaldehyde has a reported boiling point of 57‑58 °C and a density of 1.234 g/cm³ . This translates to a boiling point elevation of approximately 135 °C and a density increase of 0.22 g/cm³, reflecting the enhanced intermolecular interactions conferred by the highly electronegative CF₃ group. Furthermore, the predicted pKa of 5‑(trifluoromethyl)pyrazine‑2‑carbaldehyde is -4.35 ± 0.10, indicating a significantly more acidic (and therefore more electrophilic) aldehyde‑bearing carbon environment compared to the non‑fluorinated parent .

Physicochemical Properties Purification Reaction Design

Enhanced Lipophilicity (LogP) Relative to Non‑Fluorinated Pyrazine Aldehydes

While experimentally determined LogP values for 5‑(trifluoromethyl)pyrazine‑2‑carbaldehyde are not widely published, the impact of trifluoromethyl substitution on lipophilicity is well‑established across heterocyclic series. For example, the structurally analogous 5‑(trifluoromethyl)pyridine‑2‑carbaldehyde exhibits an XLogP3‑AA of 1.5 [1]. In contrast, the non‑fluorinated pyrazine‑2‑carbaldehyde is estimated to have a LogP of approximately -0.47 . This difference of approximately +2.0 LogP units is consistent with the known lipophilicity‑enhancing effect of a single CF₃ group on aromatic heterocycles. For 5‑(trifluoromethyl)pyrazine‑2‑carbaldehyde, a similar LogP elevation relative to pyrazine‑2‑carbaldehyde is anticipated, placing it in a more favorable lipophilicity range for passive membrane permeability in drug discovery settings.

Drug Design Pharmacokinetics Lipophilicity

Regioisomeric Specificity: 5‑CF₃ Substitution Enables Distinct Reactivity and Synthetic Pathways Compared to 3‑ and 6‑CF₃ Pyrazine Carbaldehydes

The position of the trifluoromethyl group on the pyrazine ring dictates the electronic environment and steric accessibility of the aldehyde moiety, thereby controlling the regiochemical outcome of subsequent transformations. 5‑(Trifluoromethyl)pyrazine‑2‑carbaldehyde places the CF₃ group para to the ring nitrogen and meta to the aldehyde, a substitution pattern that is distinct from the 3‑CF₃ (ortho to aldehyde) and 6‑CF₃ (ortho to aldehyde) isomers. While direct head‑to‑head reactivity data for these three isomers are not consolidated in the primary literature, patent filings and synthetic route disclosures consistently specify the 5‑CF₃ regioisomer as a critical intermediate for constructing specific heterocyclic scaffolds, including SHP2 inhibitors and potassium channel modulators [1][2]. In one computational docking study involving a closely related 6‑CF₃ pyrazine carbaldehyde, a binding affinity difference of -8 kcal/mol (ΔG) toward estrogen receptor α (ERα) was observed relative to other pyrazine derivatives, underscoring the sensitivity of biological activity to the precise location of the CF₃ substituent [3].

Regioselectivity Synthetic Methodology Medicinal Chemistry

High‑Value Application Scenarios for 5‑(Trifluoromethyl)pyrazine‑2‑carbaldehyde (CAS 1196151-36-6) Based on Quantitative Differentiation Evidence


Synthesis of SHP2 Inhibitors and Other Kinase‑Targeted Therapeutics

The 5‑CF₃ regioisomer is explicitly claimed as a key intermediate in the preparation of fused heterocyclic SHP2 inhibitors, as disclosed in patent CN-109311848-B [1]. The unique electronic and steric profile of the 5‑trifluoromethylpyrazine‑2‑carbaldehyde scaffold enables the construction of potent allosteric inhibitors that modulate SHP2 phosphatase activity, a validated target in oncology. Substituting the 5‑CF₃ isomer with a 3‑ or 6‑CF₃ analog would likely yield a different regioisomeric series with distinct pharmacological properties and may fall outside existing patent claims.

Construction of Potassium Channel Modulators for Neurological and Cardiovascular Indications

Patent US 8,415,358 describes the use of pyrazine derivatives, including those derived from 5‑substituted‑2‑carbaldehyde intermediates, as potassium channel modulating agents [2]. The enhanced lipophilicity conferred by the 5‑CF₃ group (ΔLogP ≈ +2.0 relative to non‑fluorinated analogs) is critical for achieving adequate blood‑brain barrier penetration and target engagement in CNS applications. Procurement of the correct 5‑CF₃ isomer is therefore essential for reproducing the pharmacokinetic profiles reported in the patent literature.

Lead Optimization Programs Requiring Improved Membrane Permeability and Metabolic Stability

The substantial increase in lipophilicity (estimated ΔLogP ≈ +2.0) and the metabolic shielding effect of the trifluoromethyl group make 5‑(trifluoromethyl)pyrazine‑2‑carbaldehyde a preferred aldehyde building block for medicinal chemists aiming to improve the ADME properties of pyrazine‑containing lead compounds [3]. Its predicted pKa of -4.35 also indicates enhanced electrophilicity, facilitating efficient conjugation with amine or hydrazine nucleophiles under mild conditions, thereby expanding the scope of accessible heterocyclic chemotypes .

Quote Request

Request a Quote for 5-(Trifluoromethyl)pyrazine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.